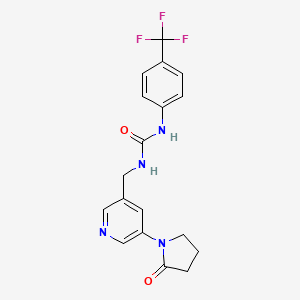
1-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H17F3N4O2 and its molecular weight is 378.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity, drawing from various research studies and case analyses.
Chemical Structure and Properties
The compound features a pyrrolidinone ring, a pyridine moiety, and a trifluoromethyl phenyl group. Its molecular formula is C17H19F3N4O, which indicates significant complexity that may contribute to its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidinone ring through reduction techniques. The synthetic pathway can be optimized for yield and efficiency using modern methodologies such as continuous flow reactors.
Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
Another area of investigation involves the inhibition of IDO1, an enzyme implicated in immune regulation and cancer progression. Compounds structurally related to our target have shown varied IDO1 inhibition based on substituent positioning on the phenyl ring. For example, para-substituted phenyl urea derivatives exhibited significantly greater inhibitory activity compared to their ortho or meta counterparts . This suggests that this compound could also possess similar properties pending empirical validation.
Mechanistic Insights
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the urea moiety is crucial for binding to target enzymes such as α-glucosidase and IDO1.
- Structural Interactions : The trifluoromethyl group may enhance lipophilicity and alter binding affinities, impacting the pharmacokinetics and dynamics of the compound.
Case Studies
In a study involving a series of phenyl urea derivatives, it was found that specific substitutions could dramatically alter biological activity. The most potent compounds were identified through rigorous in vitro assays followed by molecular docking studies to predict binding affinities at active sites .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 3r | 4.87 | α-glucosidase Inhibition |
| 3u | 2.14 | α-glucosidase Inhibition |
| i12 | 5.475 | IDO1 Inhibition |
Propiedades
IUPAC Name |
1-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2/c19-18(20,21)13-3-5-14(6-4-13)24-17(27)23-10-12-8-15(11-22-9-12)25-7-1-2-16(25)26/h3-6,8-9,11H,1-2,7,10H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETPPJQEEVRTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














